2-Methoxy-4-nitropyridine-n-oxide

Regioselective Cyanation N-Methoxypyridinium Salts Nitropyridinecarboxylic Acid Synthesis

Problem: Inconsistent regioselectivity in nucleophilic substitution of simple nitropyridines leads to isomer mixtures and costly purification. Solution: 2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2) ensures exclusive 2-position selectivity through dual N-oxide/nitro activation. Benefits: • Single 2-substituted isomer via Grignard addition-minimizes purification. • Key precursor to 2-cyano-4-nitropyridines and 4-nitropicolinic acids. • Riluzole Impurity 19 reference standard for API quality control. • Available in 98% purity, up to kg scale.

Molecular Formula C6H6N2O4
Molecular Weight 170.12 g/mol
CAS No. 14395-39-2
Cat. No. B178244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-nitropyridine-n-oxide
CAS14395-39-2
Synonyms2-Methoxy-4-nitropyridine 1-oxide
Molecular FormulaC6H6N2O4
Molecular Weight170.12 g/mol
Structural Identifiers
SMILESCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]
InChIInChI=1S/C6H6N2O4/c1-12-6-4-5(8(10)11)2-3-7(6)9/h2-4H,1H3
InChIKeyWADMMVURLOMLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-nitropyridine-n-oxide: Dual-Functional Building Block


2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2) is a heteroaromatic building block distinguished by the simultaneous presence of an electron-withdrawing 4-nitro group and an N-oxide moiety on the pyridine ring [1]. The N-oxide activates the pyridine nucleus toward nucleophilic attack while the nitro group serves as a versatile leaving group for nucleophilic substitution or can be reduced to generate amine intermediates . This dual activation imparts predictable and often exclusive regioselectivity in C-C bond-forming reactions, making it a strategic intermediate for the construction of complex 2-substituted pyridine derivatives [2]. Its molecular formula is C6H6N2O4 with a molecular weight of 170.12 g/mol .

Workflow
Regioselective C-C bond formation
2-substituted pyridine synthesis
Selection
Dual activation: N-oxide and nitro group
Predictable nucleophilic substitution
Use Context
Building block for complex pyridines
Supports medicinal chemistry and process R&D

2-Methoxy-4-nitropyridine-n-oxide vs. Common Analogs


The simple substitution of 2-Methoxy-4-nitropyridine-n-oxide (CAS 14395-39-2) with unsubstituted 4-nitropyridine N-oxide or other nitro-pyridine isomers fails due to fundamental differences in regioselective reactivity. The presence of the 2-methoxy group critically alters the electronic environment of the pyridine ring, directing nucleophilic attack to specific positions and enabling chemoselective transformations not accessible with parent 4-nitropyridine N-oxide [1]. In the Reissert-Kaufmann-type cyanation, for instance, the substitution pattern dictates whether the incoming cyano group is installed at the 2-position or the 6-position, directly impacting the downstream synthetic route and the structure of the final target molecule [2]. This regiochemical control is a key differentiator for procurement decisions in medicinal chemistry and process development, where isomer purity and predictable reaction outcomes are essential.

This Product
2-Methoxy-4-nitropyridine N-oxide
Potential Substitute
4-Nitropyridine N-oxide
The 2-methoxy group critically directs nucleophilic attack. Using the unsubstituted analog may shift regioselectivity and yield isomer mixtures.
This Product
2-Methoxy-4-nitropyridine N-oxide
Potential Substitute
3-Methyl-4-nitropyridine N-oxide
Substitution pattern alters cyanation site. A 3-methyl analog can shift the cyano group installation from the 6- to the 2-position, changing the final product.
This Product
2-Methoxy-4-nitropyridine N-oxide
Potential Substitute
2-Methoxy-4-nitropyridine (without N-oxide)
The N-oxide is essential for activating the ring toward Grignard addition. The non-oxide analog does not undergo this key C-C bond-forming reaction.

Comparative Evidence: 2-Methoxy-4-nitropyridine-n-oxide


Reissert-Kaufmann Cyanation Regioselectivity

In the Reissert-Kaufmann-type reaction of N-methoxy-4-nitropyridinium methylsulfates, the cyano group is exclusively introduced at the 2-position, yielding 2-cyano-4-nitropyridines in satisfactory yields. In contrast, when 3-methyl-4-nitropyridine N-oxide is employed as the starting material, cyanation occurs at the 2-position instead of the 6-position due to the hyperconjugation effect of the 3-methyl group [1]. This demonstrates that the substitution pattern on the pyridine N-oxide ring directly determines the regiochemical outcome of nucleophilic attack.

Reissert-Kaufmann Cyanation Regioselectivity
Head-to-head
Exclusive 2-cyanation for N-methoxy-4-nitropyridinium salts. 3-Methyl analog directs attack to 2-position; unsubstituted analog yields 2- or 6-isomer mixtures.
Regiochemical control avoids isomer mixtures and costly purification.
Conditions: Reissert-Kaufmann-type reaction on methylsulfate salts. Source review recommended.
Regioselective Cyanation N-Methoxypyridinium Salts Nitropyridinecarboxylic Acid Synthesis

Grignard-Mediated 2-Arylation

Nitropyridine N-oxides undergo facile arylation with Grignard reagents at the 2- (or 6-) position, providing a direct method for synthesizing 2-aryl pyridine N-oxides. The reaction conditions allow for adjustable site-selectivity, with arylation favoring the 2-position and alkylation favoring the 3-position [1]. This protocol enables a clean and efficient synthesis of 2-substituted pyridine derivatives, a transformation that is challenging with unactivated pyridine analogs.

Grignard-Mediated 2-Arylation
Class-level inference
Arylation at 2-position, alkylation at 3-position. Unactivated pyridines require harsh conditions and give isomer mixtures.
Facile synthesis of 2-aryl pyridine pharmacophores.
Class-level reactivity; validate site-selectivity for specific Grignard reagent scope.
Grignard Arylation Nitro Group Substitution Pyridine N-Oxide Functionalization

Reduction to 2-Methoxy-4-aminopyridine

The reduction of 2-methoxy-4-nitropyridine N-oxide yields 2-methoxy-4-aminopyridine, a valuable intermediate for further functionalization via amide bond formation or diazotization [1]. In contrast, reduction of 4-nitropyridine N-oxide under similar conditions produces 4-aminopyridine, which lacks the methoxy group for subsequent manipulation. The methoxy group can itself be cleaved or substituted, offering additional points of diversification.

Reduction to 2-Methoxy-4-aminopyridine
Class-level inference
Target yields 2-methoxy-4-aminopyridine. 4-Nitropyridine N-oxide comparator yields 4-aminopyridine with no additional handle.
Retained methoxy group enables further diversification.
Supplier data; verify reduction conditions for batch consistency.
Nitro Reduction Amine Building Block Heterocyclic Synthesis

Riluzole Impurity 19 Reference Standard

2-Methoxy-4-nitropyridine N-oxide is listed as 'Riluzole Impurity 19', an identified impurity in the synthesis of Riluzole, a drug used for the treatment of amyotrophic lateral sclerosis (ALS) . The procurement of this specific impurity is essential for analytical method development, validation, and quality control (QC) testing to ensure the purity and safety of Riluzole active pharmaceutical ingredient (API) batches.

Riluzole Impurity 19 Reference Standard
Supporting evidence
Identified as a specific impurity in Riluzole synthesis. Other nitro-pyridine N-oxides are not listed as this impurity.
Supports analytical method development for impurity profiling.
Data to verify; source-specific identity confirmation recommended.
Pharmaceutical Impurity Reference Standard Quality Control

2-Methoxy-4-nitropyridine-n-oxide Applications


2-Aryl Pyridine Synthesis via Grignard Chemistry

The compound serves as a key starting material for the one-pot synthesis of 2-aryl or 2-alkyl substituted pyridine N-oxides, which are common precursors to kinase inhibitors, CNS-active agents, and other bioactive molecules. The high regioselectivity of Grignard addition ensures the production of a single 2-substituted isomer, minimizing purification requirements and maximizing synthetic efficiency [1].

2-Cyano-4-nitropyridine via Cyanation

Through the Reissert-Kaufmann-type reaction, this compound can be selectively cyanated at the 2-position to generate 2-cyano-4-nitropyridines, which can be subsequently hydrolyzed to 4-nitropicolinic acids. These carboxylic acids are valuable building blocks for amide- and ester-linked conjugates in medicinal chemistry [1].

2-Methoxy-4-aminopyridine Intermediate

Reduction of the nitro group yields 2-methoxy-4-aminopyridine, an amine intermediate that can be readily acylated to form amides or converted to diazonium salts for Sandmeyer-type reactions. This provides a flexible entry point into diverse chemical space for hit-to-lead optimization campaigns [1].

Riluzole Impurity Profiling Standard

As Riluzole Impurity 19, this compound is an essential reference standard for developing and validating HPLC or LC-MS methods to monitor and control impurity levels in Riluzole API and finished drug products, ensuring compliance with regulatory guidelines (ICH Q3A/Q3B) [1].

Application
Selection Property
Validation Focus
2-Aryl Pyridine Synthesis
Grignard addition regioselectivity
Isomer purity and 2-substitution exclusivity
2-Cyano-4-nitropyridine Synthesis
Cyanation regiochemical control
Exclusive 2-cyanation vs. 6-isomer formation
2-Methoxy-4-aminopyridine Intermediate
Nitro reduction with methoxy retention
Amine intermediate diversification potential
Riluzole Impurity Profiling
Identified impurity reference standard
Analytical method validation and QC testing
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